N~1~-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N~2~-methyl-N~2~-(pyridin-3-ylmethyl)glycinamide
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Description
N~1~-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-N~2~-methyl-N~2~-(pyridin-3-ylmethyl)glycinamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Systems : Methyl 2-[bis(acetyl)ethenyl]aminopropenoate was prepared and used to react with N- and C-nucleophiles to give fused heterocyclic systems. This synthesis approach is relevant for creating derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, among others, which may have various applications in medicinal chemistry (Selič & Stanovnik, 1997).
Synthesis and Biological Activities of Pyrimidine-Based Cationic Amphiphiles : A study on pyrimidine-based cationic amphiphiles (PCAms) synthesized from biocompatible precursors like glycerol and glycine, which demonstrated significant anti-tubercular activities against multidrug-resistant strains of Mycobacterium tuberculosis (Singh et al., 2021).
Synthesis of Functionalized Allenamides : The study details the synthesis of highly functionalized allenamides through the Claisen rearrangement of N-Boc glycinates. These allenamides are useful for creating 3-pyrrolines, which are precursors for the synthesis of substituted pyrrolidines (Brioche, Meyer, & Cossy, 2013).
Isomerizations of N-(α-aminoalkyl)-1,2,4-triazoles : This research investigates the isomerization of N-(α-aminoalkyl)-1,2,4-triazoles in solution and the kinetic and thermodynamic parameters of these processes. Such studies are crucial for understanding the behavior of these compounds under different conditions (Katritzky et al., 1990).
Synthesis and Antimicrobial Activity of Some Triazole Derivatives : This study focused on synthesizing triazole derivatives with significant antibacterial and antifungal activities. Such compounds could have potential applications in developing new antimicrobial agents (Mishra et al., 2010).
Novel Glycine Transporter-1 (GlyT1) Inhibitor : Research on ASP2535, a novel GlyT1 inhibitor, suggests its potential for improving cognitive impairment in animal models of schizophrenia and Alzheimer's disease. Inhibition of GlyT1 can facilitate NMDA receptor function, which is crucial in treating these neurological disorders (Harada et al., 2012).
Room Temperature Cu-Catalyzed N-Arylation : This research offers an efficient approach for the N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature, demonstrating the formation of diverse N-arylation products. Such methodologies can be crucial in medicinal chemistry for the synthesis of complex molecules (Bhunia et al., 2022).
Properties
IUPAC Name |
N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14(2)27-17-9-5-8-16-19(17)20(23-25(16)4)22-18(26)13-24(3)12-15-7-6-10-21-11-15/h5-11,14H,12-13H2,1-4H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCGMWBGRJAAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)CN(C)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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